6-巯基嘌呤-d2

描述

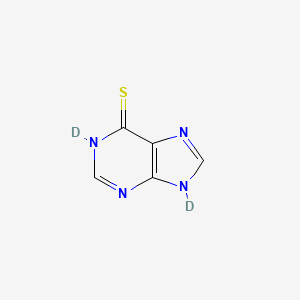

6-Mercaptopurine-d2 is the deuterium labeled 6-Mercaptopurine . It is a purine analogue which acts as an antagonist of the endogenous purines and has been widely used as an antileukemic agent and immunosuppressive agent .

Synthesis Analysis

The synthesis of 6-Mercaptopurine derivatives has been studied, with four such derivatives synthesized and their anti-cancer activities analyzed . The aim of these studies is to investigate the bioactivity of 6-Mercaptopurine derivatives and discover new anti-cancer agents .Molecular Structure Analysis

The molecular structure of 6-Mercaptopurine has been investigated using density functional theory B3LYP . The geometries of ten configurations were optimized with full freedom . The geometrical structures, chemical bonds, molecular orbital properties, and density of states for partial configurations were analyzed based on the density functional calculations .Chemical Reactions Analysis

The chemical reactions of 6-Mercaptopurine have been studied in the context of its interactions with silver nanoparticles . The adsorption of 6-Mercaptopurine on nanomaterials has received a lot of attention because of the drug coordination to its chemotherapeutic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Mercaptopurine have been analyzed using density functional theory B3LYP . The influences of temperature and pressure on the stability of the predominant configurations in the gas phase were further considered using standard statistical thermodynamic methods from 50 to 500 K and at 1 bar or 100 bar .科学研究应用

溶剂中的溶解度和稳定性

6-巯基嘌呤,又称嘌呤硫醇,与水性溶剂相比,在醇类溶剂中的溶解度较高,这对于药物设计和合成至关重要。密度泛函理论 (DFT) 计算和实验室测试证实了其在绿色和水性溶剂中的稳定性,表明其在这些溶剂中电子性质得以保留 (Karamjavan 等人,2023)。

金纳米粒子的增强作用

金纳米粒子可以增强 6-巯基嘌呤的抗白血病作用。观察到携带 6-巯基嘌呤的金纳米粒子对 K-562 白血病细胞的抗增殖作用显著增强,这归因于细胞内转运增强和随后在溶酶体中释放。这意味着有可能降低整体药物浓度和副作用 (Podsiadlo 等人,2008)。

激活核激素受体 Nurr1

6-巯基嘌呤已被确认为孤儿核激素受体 Nurr1 的特异性激活剂。该活性表明 Nurr1 在介导 6-巯基嘌呤的部分抗增殖作用中发挥作用,可能暗示其作为白血病治疗的分子靶标 (Ordentlich 等人,2003)。

生物场能量治疗效果

生物场能量对 6-巯基嘌呤的治疗显示其物理化学和热学性质发生变化,这可能导致更好的溶解度、溶解度、吸收性和生物利用度。这种治疗可能有助于设计出更好的药物制剂来治疗各种疾病 (Trivedi 等人,2018)。

自由基识别理论 EPR 研究

对 6-巯基嘌呤进行的理论电子顺磁共振 (EPR) 研究有助于识别该药物的可能自由基,这对于理解其作为抗肿瘤剂的机制以及免疫抑制和抗炎应用具有重要意义 (Tasdemir & Türkkan,2017)。

安全和危害

未来方向

The development of effective drug delivery systems is critical for improving treatment outcomes . A drug delivery system for colon cancer treatment has been developed by embedding 6-Mercaptopurine, an anticancer drug, in a thiolated gelatin/polyethylene glycol diacrylate hydrogel . This system continuously released 6-Mercaptopurine, the anticancer drug . The release rate of 6-Mercaptopurine was further accelerated in an acidic or glutathione environment that mimicked a tumor microenvironment .

属性

IUPAC Name |

1,9-dideuteriopurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVAUDGFNGKCSF-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)N=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N1C=NC2=C1N=CN(C2=S)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801010121 | |

| Record name | 6-Mercaptopurine-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dideuteriopurine-6-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)